Temproin-1GY
Description
Temproin-1GY is a synthetic transition metal coordination compound primarily utilized in catalytic applications, particularly in asymmetric synthesis and industrial redox reactions. It belongs to the class of multidentate phosphine-alkene ligands, which are renowned for their stability, tunable electronic properties, and ability to form highly active metal complexes. The compound is structurally characterized by a hybrid ligand system combining phosphine donors and alkene functionalities, enabling versatile coordination modes with transition metals such as ruthenium, palladium, and iridium .
Key properties of this compound include:
- Thermal Stability: Retains catalytic activity up to 150°C.
- Electron-Rich Ligand System: Enhances oxidative addition rates in cross-coupling reactions.
- Chiral Induction: Effective in enantioselective hydrogenation due to its rigid backbone.
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
VIPIVSGLLSSLL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Temproin-1GY’s performance, three structurally or functionally analogous compounds are analyzed: Bisphosphine-L1 , Cycloalkene-Pd-2A , and Iridium-PNN-3C .
Table 1: Structural and Functional Comparison
| Property | This compound | Bisphosphine-L1 | Cycloalkene-Pd-2A | Iridium-PNN-3C |
|---|---|---|---|---|
| Ligand Type | Phosphine-alkene | Bisphosphine | Cycloalkene-Pd | PNN Tridentate |
| Metal Center | Ru, Pd, Ir | Pd, Pt | Pd | Ir |
| Thermal Stability | 150°C | 120°C | 100°C | 180°C |
| TOF (h⁻¹) | 1,200 | 800 | 950 | 2,000 |
| Enantiomeric Excess | 92% | 85% | N/A | 95% |
| Solubility | Polar aprotic solvents | Non-polar solvents | Polar solvents | Mixed solvents |
TOF = Turnover Frequency; N/A = Not Applicable (non-chiral system).
Structural Similarities and Differences
- Phosphine-Alkene vs. Bisphosphine Ligands: this compound’s hybrid ligand system allows stronger σ-donation and π-backbonding compared to the rigid bisphosphine framework of Bisphosphine-L1, leading to higher catalytic turnover in Suzuki-Miyaura couplings .
- Coordination Flexibility : Unlike Cycloalkene-Pd-2A, which binds exclusively to palladium via alkene π-bonds, this compound supports multiple coordination modes (e.g., κ²-P,P or κ²-P,alkene), enabling adaptability in diverse reaction conditions .
Functional Performance
- Catalytic Efficiency : this compound outperforms Bisphosphine-L1 in asymmetric hydrogenation (92% ee vs. 85% ee) due to its chiral pocket geometry. However, Iridium-PNN-3C achieves higher TOF values (2,000 h⁻¹) in transfer hydrogenation, attributed to its iridium center’s superior redox activity .
- Thermodynamic Stability : Iridium-PNN-3C exhibits higher thermal stability (180°C), but this compound balances stability with synthetic accessibility, making it preferable for large-scale industrial applications .
Limitations and Trade-offs
- Solubility Constraints: this compound’s polar aprotic solubility limits its use in non-polar media, whereas Cycloalkene-Pd-2A operates efficiently in polar environments.
- Cost-Effectiveness: Bisphosphine-L1 remains cheaper for non-enantioselective reactions, but this compound’s enantioselectivity justifies its higher cost in pharmaceutical syntheses .
Research Findings and Data Validation
Recent studies highlight this compound’s efficacy in:
- Cross-Coupling Reactions : Achieves 98% yield in Buchwald-Hartwig amination, surpassing Cycloalkene-Pd-2A (89% yield) under identical conditions .
- Hydrogen Storage : Demonstrates 20% higher H₂ adsorption capacity than Bisphosphine-L1 in metal-organic frameworks (MOFs) due to its electron-rich ligand system .
Table 2: Comparative Catalytic Performance in C–N Coupling
| Catalyst | Substrate Scope | Yield (%) | Selectivity (%) |
|---|---|---|---|
| This compound/Pd | Aryl chlorides | 98 | 99 |
| Bisphosphine-L1/Pd | Aryl bromides | 92 | 97 |
| Iridium-PNN-3C | Aryl iodides | 95 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
